2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
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Overview
Description
“2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide” is a chemical compound that belongs to the class of 1,2,4-triazole-containing scaffolds . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Scientific Research Applications
Synthesis and Structural Elucidation
- The compound has been part of studies focusing on the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving 4-amino-4H-1,2,4-triazole, showcasing the compound's relevance in synthetic organic chemistry for generating a variety of biologically active molecules (Panchal & Patel, 2011).
- Another study synthesized 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives, highlighting the compound's role in creating molecules with potential antibacterial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial and Antitumor Activities
- Research into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives based on cyano-N-(thiazol-2-yl) acetamide and cyano-N-(oxazol-2-yl) acetamide has revealed promising antitumor activities, with certain compounds showing inhibitory effects comparable to doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
- A study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrated their potential in attenuating the growth of human lymphoma B cells, highlighting the therapeutic applications of related compounds in cancer research (Shukla et al., 2012).
Virucidal and Antiviral Activities
- Investigations on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have explored their cytotoxicity and potential antiviral and virucidal activities against human adenovirus and ECHO-9 virus, underscoring the compound's role in the development of new antiviral agents (Wujec et al., 2011).
Antioxidant Activities
- Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with studies indicating significant antioxidant activity. This suggests potential applications of the compound and its derivatives in oxidative stress-related conditions and diseases (Chkirate et al., 2019).
Mechanism of Action
Pharmacokinetics (ADME)
- The compound’s solubility in water is low, but it dissolves in organic solvents like alcohol and ether . It may distribute to various tissues, including the central nervous system. Enzymes in the liver or other tissues may metabolize it. Elimination likely occurs via urine or bile. Factors like solubility, stability, and metabolism affect bioavailability.
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14-9-6-10-16(11-14)21-18(25)13-26-19-23-22-17(24(19)20)12-15-7-4-3-5-8-15/h3-11H,2,12-13,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBFLDOOHXHWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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